N-[3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propyl]-4-pyrrolidin-1-ylsulfonylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propyl]-4-pyrrolidin-1-ylsulfonylbenzamide is a chemical compound with potential applications in scientific research. This compound is also known as BPTES and is a small molecule inhibitor of glutaminase. Glutaminase is an enzyme that catalyzes the conversion of glutamine to glutamate, which is an important metabolic process in cancer cells. The inhibition of glutaminase by BPTES has shown promising results in cancer research, and this has led to increased interest in the compound.
Wirkmechanismus
BPTES works by binding to the active site of glutaminase, which prevents the enzyme from catalyzing the conversion of glutamine to glutamate. This inhibition of glutaminase leads to a decrease in the production of ATP and NADPH, which are important energy sources for cancer cells. This, in turn, leads to a decrease in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
BPTES has been shown to have a number of biochemical and physiological effects. In addition to its inhibition of glutaminase, BPTES has also been shown to inhibit the growth of cancer cells in vitro and in vivo. BPTES has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, BPTES has been shown to enhance the effectiveness of other cancer therapies, such as chemotherapy and radiation therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using BPTES in lab experiments is its specificity for glutaminase. This allows researchers to selectively target cancer cells without affecting healthy cells. Additionally, BPTES has been shown to be effective in a wide range of cancer cell lines, which makes it a promising candidate for further research.
However, there are also limitations to using BPTES in lab experiments. One of the main limitations is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, BPTES has been shown to have limited bioavailability, which can limit its effectiveness in certain contexts.
Zukünftige Richtungen
There are several future directions for research on BPTES. One potential direction is the development of more effective formulations of the compound that address its solubility and bioavailability issues. Additionally, further research is needed to better understand the mechanisms of action of BPTES and its potential applications in other types of cancer. Finally, research is needed to explore the potential of combining BPTES with other cancer therapies to enhance their effectiveness.
Synthesemethoden
The synthesis of BPTES involves several steps, starting with the reaction of 3-aminopropylamine with 3-chloro-1,2-benzothiazole-1,1-dioxide. This reaction produces the intermediate N-[3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propyl]benzamide, which is then reacted with pyrrolidine-1-sulfonyl chloride to produce the final product, N-[3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propyl]-4-pyrrolidin-1-ylsulfonylbenzamide.
Wissenschaftliche Forschungsanwendungen
BPTES has potential applications in cancer research, as the inhibition of glutaminase has been shown to be effective in slowing down the growth of cancer cells. In particular, BPTES has shown promise in the treatment of triple-negative breast cancer, which is a particularly aggressive form of breast cancer that is difficult to treat with conventional therapies.
Eigenschaften
Produktname |
N-[3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propyl]-4-pyrrolidin-1-ylsulfonylbenzamide |
---|---|
Molekularformel |
C21H24N4O5S2 |
Molekulargewicht |
476.6 g/mol |
IUPAC-Name |
N-[3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propyl]-4-pyrrolidin-1-ylsulfonylbenzamide |
InChI |
InChI=1S/C21H24N4O5S2/c26-21(16-8-10-17(11-9-16)32(29,30)25-14-3-4-15-25)23-13-5-12-22-20-18-6-1-2-7-19(18)31(27,28)24-20/h1-2,6-11H,3-5,12-15H2,(H,22,24)(H,23,26) |
InChI-Schlüssel |
VMLYTVZZROFHRX-UHFFFAOYSA-N |
Isomerische SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCCCNC3=NS(=O)(=O)C4=CC=CC=C43 |
SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCCCNC3=NS(=O)(=O)C4=CC=CC=C43 |
Kanonische SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCCCNC3=NS(=O)(=O)C4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.